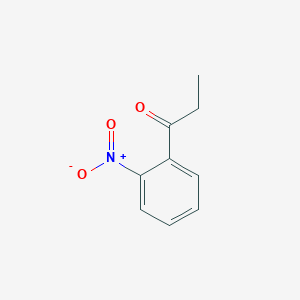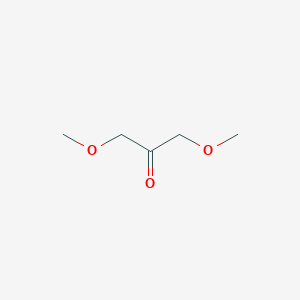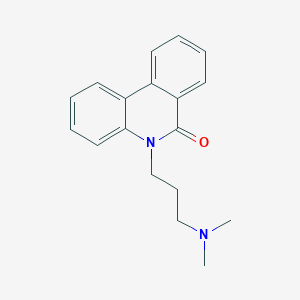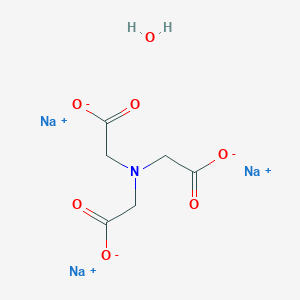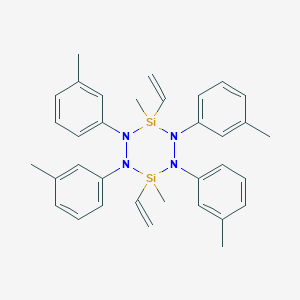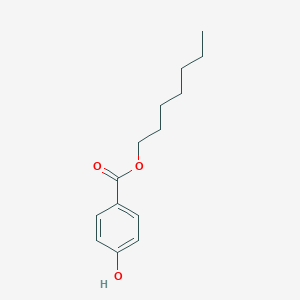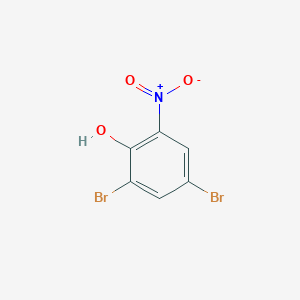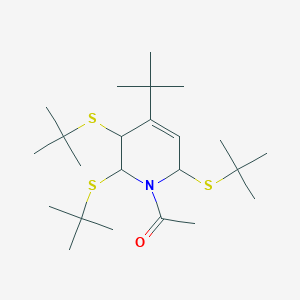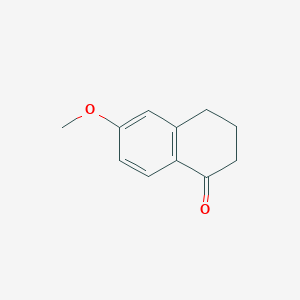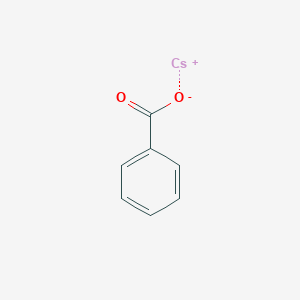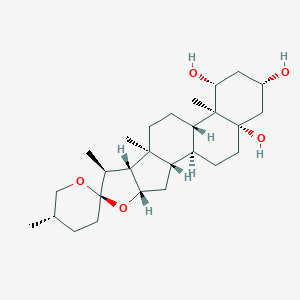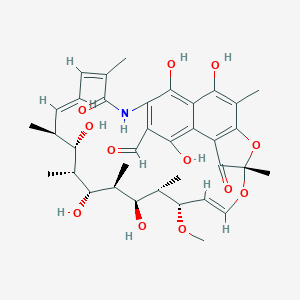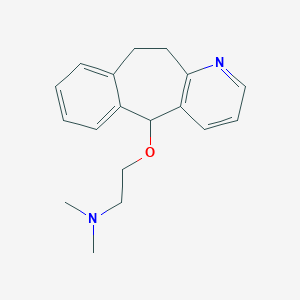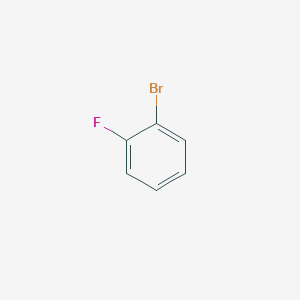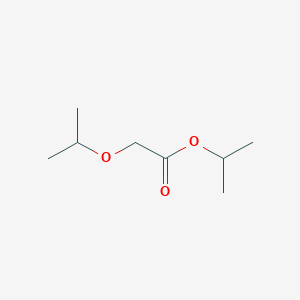
Isopropyl isopropoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl isopropoxyacetate (IPIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular weight of 176.23 g/mol and a boiling point of 215°C. IPIA is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Isopropyl isopropoxyacetate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. It has been shown to have a significant effect on the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Isopropyl isopropoxyacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemische Und Physiologische Effekte
Isopropyl isopropoxyacetate has been shown to have various biochemical and physiological effects on the body. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a significant effect on the central nervous system, causing sedation and muscle relaxation. In addition, Isopropyl isopropoxyacetate has been shown to have a hypotensive effect, reducing blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl isopropoxyacetate has several advantages and limitations when used in lab experiments. One of the advantages is its versatility, as it can be used as a solvent, intermediate, and building block in the synthesis of various compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, as it has been shown to have a significant effect on the central nervous system and can cause sedation and muscle relaxation. Additionally, Isopropyl isopropoxyacetate can be expensive to produce, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Isopropyl isopropoxyacetate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including epilepsy, hypertension, and inflammation. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyl isopropoxyacetate and its potential side effects.
Synthesemethoden
Isopropyl isopropoxyacetate can be synthesized using various methods, including the reaction of isopropyl alcohol with isopropyl chloroacetate, the reaction of isopropyl alcohol with chloroacetic acid, and the reaction of isopropyl alcohol with isopropenyl acetate. However, the most common method of synthesis involves the reaction of isopropyl alcohol with isopropenyl acetate in the presence of a catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Isopropyl isopropoxyacetate has shown potential applications in various scientific research fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is used as a solvent, intermediate, and building block in the synthesis of various compounds. In the pharmaceutical industry, Isopropyl isopropoxyacetate has been used as a starting material for the synthesis of antihypertensive agents, anticonvulsants, and anti-inflammatory drugs. In agrochemicals, Isopropyl isopropoxyacetate has been used as a raw material for the synthesis of herbicides and insecticides.
Eigenschaften
CAS-Nummer |
17639-74-6 |
|---|---|
Produktname |
Isopropyl isopropoxyacetate |
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
propan-2-yl 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C8H16O3/c1-6(2)10-5-8(9)11-7(3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
IPIPONKOIUEBFX-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)OC(C)C |
Kanonische SMILES |
CC(C)OCC(=O)OC(C)C |
Synonyme |
Isopropoxyacetic acid isopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



